2-(Benzo[b]thiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(Benzo[b]thiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing heterocyclic compound characterized by a benzo[b]thiophene core fused to a pinacol boronate ester. Its molecular formula is C₁₃H₁₅BO₂S (calculated based on structural analogs in and ), with a molecular weight of 262.13 g/mol. The compound is typically synthesized via cross-coupling reactions, such as the β-arylation of benzo[b]thiophenes using silver carbonate as an additive, achieving moderate yields (~50%) . It is isolated as a white solid via column chromatography with boric acid-impregnated silica gel .
Key applications include its use as a precursor in Suzuki-Miyaura cross-coupling reactions for constructing conjugated systems in organic electronics and pharmaceuticals . Its stability under ambient conditions and compatibility with diverse reaction conditions make it a versatile reagent .
Properties
IUPAC Name |
2-(1-benzothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BO2S/c1-13(2)14(3,4)17-15(16-13)11-9-18-12-8-6-5-7-10(11)12/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSGSDOTQABJMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443173 | |
| Record name | 2-(1-Benzothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171364-86-6 | |
| Record name | 2-(Benzo[b]thiophen-3-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171364-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Benzothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Coupling with Pre-Functionalized Reagents
The Suzuki-Miyaura reaction is widely employed to synthesize boronate esters. A representative protocol involves coupling a brominated benzo[b]thiophene derivative with a pinacol borane precursor. For example, 3-bromobenzo[b]thiophene reacts with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst.
Reaction Mechanism
The palladium catalyst (e.g., Pd(PPh₃)₄) facilitates oxidative addition of the aryl bromide, followed by transmetallation with the diboron reagent. Reductive elimination yields the boronate ester.
Experimental Procedure
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Combine 3-bromobenzo[b]thiophene (1.0 equiv), B₂Pin₂ (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and KOAc (3.0 equiv) in degassed 1,4-dioxane.
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Reflux at 90°C for 12–24 hours under inert atmosphere.
Yield and Optimization
| Parameter | Condition | Yield (%) |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | 70–75 |
| Solvent | 1,4-Dioxane | Optimal |
| Temperature | 90°C | — |
Higher yields are achieved with excess B₂Pin₂ and rigorous exclusion of moisture.
Metal-Free Borylative Cyclization
BCl₃-Induced Cyclization of Alkynes
BCl₃-mediated borylative cyclization offers a metal-free route to C3-borylated benzothiophenes. This method constructs the heteroaromatic core and installs the boronate group in one pot.
Reaction Mechanism
BCl₃ activates the alkyne moiety in 2-(alkynyl)thioanisole derivatives, inducing electrophilic cyclization to form a benzothiophene-BCl₂ intermediate. Subsequent treatment with pinacol and a base (e.g., Et₃N) yields the pinacol boronate ester.
Experimental Procedure
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Dissolve 2-(phenylethynyl)thioanisole (1.0 equiv) in dry CH₂Cl₂ at 0°C.
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Add BCl₃ (1.1 equiv) dropwise and stir at room temperature for 1 hour.
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Quench with Et₃N (2.0 equiv) and pinacol (1.2 equiv), then stir for 12 hours.
Yield and Optimization
| Parameter | Condition | Yield (%) |
|---|---|---|
| BCl₃ Equivalents | 1.1 | 68–73 |
| Solvent | CH₂Cl₂ | Optimal |
| Additive | Et₃N/AlCl₃ | Improves yield |
Steric hindrance at the alkyne terminus suppresses competing haloboration, favoring cyclization.
Comparative Analysis of Preparation Methods
Efficiency and Scalability
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Suzuki-Miyaura Coupling : Higher yields (70–75%) but requires palladium catalysts, increasing cost and necessitating metal removal for pharmaceutical applications.
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BCl₃ Cyclization : Moderate yields (68–73%) but advantageous for metal-sensitive applications. Scalability is limited by BCl₃ handling hazards.
Chemical Reactions Analysis
2-(Benzo[b]thiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the benzothiophene core to dihydrobenzothiophene derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the benzothiophene core.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with aryl halides to form various substituted benzothiophenes.
Scientific Research Applications
Applications in Organic Synthesis
1. Cross-Coupling Reactions
- This compound acts as a boronic ester in Suzuki-Miyaura coupling reactions. It facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids or esters. The presence of the benzo[b]thiophene moiety enhances the reactivity and selectivity of the reactions, making it suitable for synthesizing complex organic molecules .
2. Synthesis of Functionalized Aromatic Compounds
- The compound can be used to synthesize various functionalized aromatic compounds through palladium-catalyzed reactions. Its ability to stabilize intermediates allows for the creation of diverse products with potential applications in pharmaceuticals and agrochemicals .
Applications in Materials Science
1. Organic Light Emitting Diodes (OLEDs)
- Due to its unique electronic properties, 2-(Benzo[b]thiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is being investigated as a potential material for OLEDs. Its incorporation into device architectures has shown promise in enhancing light emission efficiency and stability .
2. Organic Photovoltaics
- The compound's ability to form stable complexes with electron acceptors makes it a candidate for use in organic photovoltaic cells. Research indicates that it can improve charge transport and overall efficiency in solar cell applications .
Applications in Medicinal Chemistry
1. Drug Development
- The structural characteristics of this compound make it a valuable scaffold for drug discovery. Its derivatives have been studied for their biological activities, including potential anti-cancer and anti-inflammatory effects . The benzo[b]thiophene moiety is known for its bioactivity, which can be leveraged for developing new therapeutic agents.
2. Inhibition Studies
- Preliminary studies suggest that derivatives of this compound may act as inhibitors for certain cytochrome P450 enzymes (CYPs), which are crucial in drug metabolism. Understanding these interactions can aid in designing safer drugs with fewer side effects .
Case Studies
Mechanism of Action
The mechanism of action of 2-(Benzo[b]thiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes involved in disease pathways, such as kinases and proteases.
Receptor Binding: It can bind to receptors, modulating their activity and leading to therapeutic effects.
Redox Reactions: The compound can participate in redox reactions, contributing to its antioxidant properties.
Comparison with Similar Compounds
Table 1: Structural and Electronic Properties of Selected Dioxaborolane Derivatives
Key Insights :
Key Insights :
- Silver carbonate is critical for activating C–H bonds in benzo[b]thiophene derivatives .
- Transition metal catalysts (e.g., Co in ) enable higher yields for alkyl-substituted analogs.
Stability and Spectroscopic Data
- Stability : The target compound is stable under ambient conditions but degrades in acidic media due to boronate ester hydrolysis. Halogenated analogs (e.g., 2-(3-Chloro-4-isopropoxyphenyl)-dioxaborolane in ) exhibit enhanced stability .
- NMR Challenges : Directly boron-bonded carbons are undetectable in ¹³C NMR due to quadrupolar broadening, a common issue in pinacol boronate esters .
Biological Activity
2-(Benzo[b]thiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 171364-86-6) is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C14H17BO2S
- Molecular Weight : 260.16 g/mol
- Purity : >98% (GC)
- Melting Point : 79 °C
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly in the context of inflammatory and fibrotic diseases. Research indicates that it may modulate inflammatory pathways and cellular responses associated with chronic diseases such as Chronic Obstructive Pulmonary Disease (COPD) and idiopathic pulmonary fibrosis.
Anti-inflammatory Properties
Studies have shown that compounds similar to this compound exhibit significant anti-inflammatory effects. The compound appears to inhibit the proliferation of pathogenic lung epithelial stem cells (PLESCs), which are implicated in the pathogenesis of inflammatory lung diseases. This inhibition is crucial for reducing mucus hypersecretion and other pro-inflammatory responses associated with COPD .
Antifibrotic Effects
In addition to its anti-inflammatory properties, this compound has been investigated for its antifibrotic effects. It has been suggested that it can reduce the differentiation of stem cells into fibrotic pathways, thus potentially slowing the progression of fibrotic lung diseases .
Case Studies and Research Findings
Safety and Toxicology
While the compound shows promise in therapeutic applications, safety assessments indicate potential toxicity. It is classified as harmful if swallowed and may cause skin irritation . Thus, further studies are necessary to evaluate its safety profile in clinical settings.
Q & A
Q. What are the standard synthetic routes for preparing 2-(Benzo[b]thiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
The compound is typically synthesized via cross-coupling reactions. A general procedure involves reacting benzo[b]thiophene derivatives with pinacol borane or boronic esters under palladium catalysis. For example, silver carbonate (Ag₂CO₃) has been used as an additive to enhance yields in β-arylation reactions, achieving isolated yields of ~50% via column chromatography with boric acid-impregnated silica gel and hexane:CHCl₃ (60:40) as eluent . Alternative methods employ transition-metal catalysts (e.g., Co-based UiO frameworks) for chemoselective borylation of aromatic substrates, yielding up to 83% under optimized conditions .
Q. How is this compound characterized structurally, and what analytical challenges arise?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) is the primary tool for structural elucidation. However, the carbon atom directly bonded to boron may not appear in ¹³C NMR spectra due to quadrupolar spin broadening caused by boron’s quadrupole moment . Mass spectrometry (e.g., DART-MS) confirms molecular weight, with exact mass calculations matching experimental values (e.g., [M+H]⁺ for C₁₅H₁₉BO₂S: calc. 274.19, exp. 274.18) .
Q. What purification strategies are effective for isolating this compound?
Column chromatography remains the gold standard. Impregnating silica gel with boric acid improves separation efficiency for boron-containing intermediates, as demonstrated in β-arylation protocols . Flash chromatography with hexane/EtOAc gradients (e.g., 25:1) is also effective for resolving regioisomers or byproducts .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity in cross-coupling reactions involving this compound?
Regioselectivity is governed by catalyst choice and electronic effects. For example, Heck-type pathways favor β-arylation of benzo[b]thiophenes when Ag₂CO₃ is used, likely due to oxidative addition kinetics at the C3 position . In contrast, Pd-catalyzed Suzuki-Miyaura couplings prioritize aryl halide partners with electron-withdrawing groups (e.g., 4-iodoanisole), directing coupling to the boronate ester’s para position .
Q. What mechanistic insights explain its role in enantioselective transformations?
The compound’s planar benzo[b]thiophene moiety enables π-π interactions in catalytic cycles. For instance, in enantioselective α-boryl carbene reactions, chiral ligands (e.g., binaphthyl derivatives) coordinate to transition metals, steering carbene insertion into boron-carbon bonds with >90% enantiomeric excess (ee) . Kinetic studies using deuterated analogs can further elucidate stereochemical outcomes.
Q. How does quadrupolar spin broadening affect ¹¹B NMR analysis, and how can this be mitigated?
Boron’s quadrupolar moment (I = 3/2) causes rapid relaxation, broadening NMR signals. To enhance resolution:
- Use high-field spectrometers (≥400 MHz) and cryoprobes.
- Employ relaxation agents (e.g., Cr(acac)₃) to reduce T₁ relaxation times.
- Analyze ¹¹B NMR at higher temperatures (e.g., 50°C) to minimize line broadening .
Methodological Recommendations
- Optimizing Catalytic Systems : Screen Pd/Co/Ni catalysts with varying ligands (e.g., XPhos, SPhos) to enhance turnover numbers.
- Handling Air Sensitivity : Store the compound under inert atmosphere (N₂/Ar) to prevent boronate hydrolysis.
- Regioisomer Analysis : Use HPLC with chiral columns or preparative TLC for high-resolution separation of ortho/meta/para isomers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
